2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde
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Overview
Description
2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O3 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a propyl-substituted amine with a suitable aldehyde, followed by cyclization and oxidation steps to form the imidazolidine ring and introduce the carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The nitrogen atoms in the imidazolidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-4-methyl-imidazolidine-4-carbaldehyde
- 2,5-Dioxo-4-ethyl-imidazolidine-4-carbaldehyde
- 2,5-Dioxo-4-butyl-imidazolidine-4-carbaldehyde
Uniqueness
2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the propyl group provides distinct advantages .
Properties
CAS No. |
6974-16-9 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,5-dioxo-4-propylimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-7(4-10)5(11)8-6(12)9-7/h4H,2-3H2,1H3,(H2,8,9,11,12) |
InChI Key |
KENIZOQBGDOHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C=O |
Origin of Product |
United States |
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